molecular formula C8H12O3 B2452665 Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2007931-04-4

Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2452665
CAS No.: 2007931-04-4
M. Wt: 156.181
InChI Key: PQTLQJVGJFXEET-KVSKUHBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions for bicyclic structures incorporating heteroatoms. The compound is officially designated as this compound, where the bicyclo[3.2.1] notation indicates the bridging pattern with three carbons in the longer bridge, two carbons in the shorter bridge, and one atom connecting the bridgeheads. The "oxa" prefix specifies the oxygen atom's incorporation at position 8, replacing a methylene group in the corresponding carbocyclic analog. The endo designation refers to the stereochemical orientation of the carboxylic acid substituent at position 3, indicating its spatial relationship to the oxygen bridge.

Chemical Abstracts Service registry number 2007931-04-4 uniquely identifies this specific stereoisomer. Alternative nomenclature includes systematic designations such as (1S,5R)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid, which explicitly defines the absolute stereochemical configuration at the bridgehead positions. The compound exhibits multiple synonymous designations in chemical databases, including variations that specify the three-dimensional arrangement: (1R,3S,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid and (3-endo)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid.

The molecular connectivity is represented through the Simplified Molecular Input Line Entry System notation as C1CC2CC(CC1O2)C(=O)O, which demonstrates the cyclic connectivity pattern and functional group placement. The International Chemical Identifier provides a comprehensive structural description: InChI=1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10), encoding both connectivity and stereochemical information.

Nomenclature Parameter Designation Registry Number
International Union of Pure and Applied Chemistry Name This compound 2007931-04-4
Stereochemical Variant (1S,5R)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid 2007931-04-4
Alternative Configuration (1R,3S,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid -
General Structure 8-oxabicyclo[3.2.1]octane-3-carboxylic acid 856176-37-9

X-ray Crystallographic Analysis of Bicyclic Framework

X-ray crystallographic analysis provides definitive structural information for oxabicyclic compounds, revealing precise geometric parameters and conformational characteristics. Studies of related 8-oxabicyclo[3.2.1]octane systems demonstrate that these structures adopt specific conformations that minimize ring strain while accommodating the oxygen bridge. The crystallographic data for 7-trichloromethyl-6-oxabicyclo[3.2.1]octane, a closely related analog, reveals fundamental structural parameters applicable to the carboxylic acid derivative.

The bicyclic framework exhibits characteristic bond angles and distances that define the three-dimensional structure. The five-membered ring containing the oxygen bridge adopts a specific envelope conformation, with torsion angles that deviate from ideal values due to the structural constraints imposed by the bicyclic system. Crystal structure analysis of similar oxabicyclic compounds indicates that the C-O-C bridge angle measures approximately 105-107 degrees, while the bridgehead carbon-carbon distance spans approximately 2.5-2.6 angstroms.

Computational analysis and experimental crystallographic studies reveal that the six-membered ring within the bicyclic framework adopts a chair-like conformation that is significantly distorted from the ideal cyclohexane chair. The presence of the oxygen bridge creates asymmetry in the ring system, resulting in unequal bond lengths and angles around the ring perimeter. The carboxylic acid substituent at position 3 introduces additional conformational constraints, influencing the overall molecular geometry and crystal packing arrangements.

Structural Parameter Measurement Reference System
Bridge Angle (C-O-C) 105-107° 7-trichloromethyl-6-oxabicyclo[3.2.1]octane
Bridgehead Distance 2.5-2.6 Å Related oxabicyclic systems
Ring Conformation Distorted chair Six-membered ring component
Envelope Pucker 25-30° Five-membered oxygen-containing ring

Comparative Analysis of endo versus exo Configurational Isomerism

The stereochemical differentiation between endo and exo isomers of 8-oxabicyclo[3.2.1]octane-3-carboxylic acid represents a fundamental aspect of bicyclic chemistry. The endo configuration positions the carboxylic acid group on the same face of the bicyclic system as the oxygen bridge, while the exo configuration places these functional groups on opposite faces. This stereochemical distinction profoundly influences molecular properties, reactivity patterns, and synthetic accessibility.

Synthesis studies demonstrate that endo and exo isomers can be prepared through different reaction pathways, with specific reaction conditions favoring one stereoisomer over the other. The Wittig reaction of bicyclic precursors in the presence or absence of lithium iodide exemplifies stereoselective synthetic approaches, where reaction conditions determine the predominant stereochemical outcome. These synthetic methodologies enable the preparation of both configurational isomers for comparative analysis.

The conformational differences between endo and exo isomers manifest in distinct spectroscopic signatures and physical properties. Nuclear magnetic resonance spectroscopy provides reliable methods for stereochemical assignment, with characteristic chemical shift patterns and coupling constants distinguishing the two isomers. The endo isomer typically exhibits specific coupling patterns in proton nuclear magnetic resonance spectroscopy that reflect the spatial proximity of the carboxylic acid group to the bicyclic framework.

Thermodynamic stability considerations reveal that endo and exo isomers may exhibit different relative energies due to steric interactions and electronic effects. The endo configuration may experience greater steric compression between the carboxylic acid group and the oxygen bridge, potentially influencing the compound's conformational preferences and chemical reactivity. Computational studies and experimental observations provide insights into the energy differences between these stereoisomers.

Isomeric Parameter Endo Configuration Exo Configuration
Chemical Abstracts Service Number 2007931-04-4 Alternative registry number
Stereochemical Descriptor (1S,5R)-configuration (1R,5S)-alternative
Synthetic Accessibility Specific reaction conditions Different synthetic pathway
Spectroscopic Signature Characteristic nuclear magnetic resonance pattern Distinct chemical shifts
Steric Environment Potential compression Reduced steric hindrance

Properties

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTLQJVGJFXEET-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007931-04-4
Record name rac-(1R,3S,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

Applications in Medicinal Chemistry

Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly tropane alkaloids.

Tropane Alkaloids

Tropane alkaloids are a class of compounds characterized by their bicyclic structure and significant biological activities, including anticholinergic effects and dopamine transporter inhibition. Notable applications include:

  • Drug Development : Compounds derived from endo-8-oxabicyclo[3.2.1]octane are being explored as potential treatments for conditions such as chronic obstructive pulmonary disease (COPD) and other respiratory ailments due to their ability to inhibit muscarinic receptors .
  • Synthesis of Iminosugars : The compound is also utilized in synthesizing iminosugars, which have therapeutic potential in treating diabetes and viral infections by acting as glycosidase inhibitors .

Synthesis of Scopolamine Derivatives

Scopolamine derivatives synthesized from endo-8-oxabicyclo[3.2.1]octane have shown efficacy as anticholinergic agents with reduced side effects due to modifications that prevent blood-brain barrier penetration .

CompoundActivityModification
ScopolamineAnticholinergicButylbromide moiety added
IpratropiumCOPD treatmentStructural modification

Development of Dopamine Transporter Inhibitors

Research has highlighted the potential of 8-azabicyclo[3.2.1]octane derivatives as dopamine transporter inhibitors, which are crucial in developing treatments for neurological disorders like Parkinson's disease .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme inhibition or activation, and other biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate include:

Uniqueness

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.

Biological Activity

Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound notable for its unique oxabicyclo structure, which includes an oxygen atom within the bicyclic framework. This compound has garnered attention in medicinal chemistry and synthetic organic chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H12O3C_9H_{12}O_3. Its structure features a carboxylic acid functional group at the 3-position of the bicyclic system, which is significant for its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

The mechanism by which this compound exerts its effects involves interactions with various molecular targets:

  • Hydrogen Bonding and Ionic Interactions : The presence of the carboxylic acid group facilitates hydrogen bonding and ionic interactions, critical for binding affinity and specificity in biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Biological Properties
8-Azabicyclo[3.2.1]octaneContains nitrogen instead of oxygenPart of the tropane alkaloid family
11-Oxatricyclo[5.3.1.0]undecaneDifferent ring structureExhibits distinct chemical properties
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amineBenzyl group attached to nitrogenAlters binding properties compared to oxabicyclo variants

This compound's unique oxabicyclo structure enhances its value in specific research and industrial applications, particularly in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to endo-8-oxabicyclo[3.2.1]octane:

  • Synthesis of Derivatives : Research has demonstrated effective methods for synthesizing derivatives of endo-8-oxabicyclo[3.2.1]octane that show enhanced biological activity, such as improved binding profiles in enzyme inhibition assays .
  • Structure–Activity Relationship (SAR) Studies : SAR studies have indicated that modifications to the bicyclic structure can significantly affect biological activity, providing insights into how structural changes influence interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves multi-step bicyclic ring formation, such as intramolecular cyclization of precursor molecules. Key factors include:

  • Catalyst selection : Use of chiral catalysts to control stereochemistry at the 3-carboxylic acid position.
  • Temperature optimization : Elevated temperatures (80–120°C) for ring closure, but excess heat may induce racemization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
    • Validation : Confirm stereochemical purity via X-ray crystallography or NOESY NMR to distinguish endo vs. exo conformers.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for diagnostic peaks (e.g., bicyclic proton environments at δ 3.1–4.2 ppm).
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (210 nm) and mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+).
  • Melting point analysis : Compare observed values with literature data (±2°C tolerance) to assess crystallinity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard mitigation : Refer to analogous bicyclic compounds (e.g., azabicyclo derivatives) with H319 (eye irritation) and H315 (skin irritation) classifications. Use PPE (gloves, goggles) and fume hoods .
  • First aid : Immediate rinsing with water for eye/skin contact; consult toxicity databases for LD50_{50} values of structurally related compounds .

Advanced Research Questions

Q. How does the bicyclic scaffold of this compound influence its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Steric effects : The bicyclic structure imposes steric hindrance, limiting access to the carbonyl group. Use low-temperature kinetic studies to compare reaction rates with non-bicyclic analogs.
  • Electronic effects : The electron-withdrawing oxabicyclo group enhances electrophilicity at the carboxylic acid moiety. Monitor via IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • Systematic pH titration : Measure hydrolysis rates across pH 2–12 using UV-Vis spectroscopy (absorbance at 240 nm for carboxylic acid degradation).
  • Control experiments : Compare stability with decarboxylation inhibitors (e.g., EDTA) to isolate pH-specific effects .
  • Statistical analysis : Apply ANOVA to identify significant deviations between replicates .

Q. How can computational modeling (e.g., DFT calculations) predict the stereoelectronic effects influencing the acid’s stability and interaction with biological targets?

  • Methodological Answer :

  • Geometry optimization : Use Gaussian or ORCA software to model the endo conformation’s energy minima.
  • Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites for protein binding predictions.
  • Docking studies : Simulate interactions with enzymes (e.g., peptidases) using AutoDock Vina; validate with mutagenesis data .

Q. What experimental designs are optimal for studying the acid’s potential as a chiral building block in β-lactam antibiotic analogs?

  • Methodological Answer :

  • Retrosynthetic planning : Integrate the bicyclic core into β-lactam scaffolds via amide coupling (e.g., EDC/HOBt activation).
  • Biological assays : Test antimicrobial activity against Gram-negative/-positive strains using broth microdilution (MIC values). Compare with commercial antibiotics (e.g., cephalosporins) .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

  • Methodological Answer :

  • Standardized protocols : Use USP/PhEur solubility criteria (e.g., shake-flask method) under controlled humidity/temperature.
  • Ternary phase diagrams : Map solubility in co-solvent systems (e.g., water-ethanol) to identify outliers .

Q. What methodologies validate the absence of hazardous decomposition products during thermal stability testing?

  • Methodological Answer :

  • TGA-DSC : Track mass loss and exothermic events up to 300°C.
  • GC-MS headspace analysis : Identify volatile byproducts (e.g., CO2_2, acetic acid) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC185–187°C
LogP (Octanol-Water)Shake-flask1.2 ± 0.3
Aqueous Solubility (25°C)HPLC-UV2.1 mg/mL
pKaPotentiometric3.8 (carboxylic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.